molecular formula C9H12FNO2S B15288567 Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate CAS No. 81569-38-2

Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate

Cat. No.: B15288567
CAS No.: 81569-38-2
M. Wt: 217.26 g/mol
InChI Key: GCYDZTKVZBYSPR-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate is a heterocyclic organic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-fluoro-4-propylthiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can result in anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of a fluorine atom and a propyl group on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

81569-38-2

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H12FNO2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3

InChI Key

GCYDZTKVZBYSPR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)F)C(=O)OCC

Origin of Product

United States

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